molecular formula C10H10O4 B11903597 Methyl 2-(4-Formylphenyl)-2-hydroxyacetate

Methyl 2-(4-Formylphenyl)-2-hydroxyacetate

Cat. No.: B11903597
M. Wt: 194.18 g/mol
InChI Key: IVMHVDNBWPGRDV-UHFFFAOYSA-N
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Description

Methyl 2-(4-Formylphenyl)-2-hydroxyacetate: is an organic compound that features a formyl group attached to a phenyl ring, which is further connected to a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-Formylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-formylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in Methyl 2-(4-Formylphenyl)-2-hydroxyacetate can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: 2-(4-Carboxyphenyl)-2-hydroxyacetic acid.

    Reduction: Methyl 2-(4-Hydroxymethylphenyl)-2-hydroxyacetate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Methyl 2-(4-Formylphenyl)-2-hydroxyacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be modified to produce compounds with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and polymers. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism by which Methyl 2-(4-Formylphenyl)-2-hydroxyacetate exerts its effects depends on the specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating various transformations. In biological systems, the compound can interact with enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

    Methyl 2-(4-Hydroxyphenyl)-2-hydroxyacetate: Lacks the formyl group, leading to different reactivity and applications.

    Methyl 2-(4-Methoxyphenyl)-2-hydroxyacetate: Contains a methoxy group instead of a formyl group, resulting in altered chemical properties.

Uniqueness: Methyl 2-(4-Formylphenyl)-2-hydroxyacetate is unique due to the presence of both a formyl group and a hydroxyacetate moiety. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 2-(4-formylphenyl)-2-hydroxyacetate

InChI

InChI=1S/C10H10O4/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-6,9,12H,1H3

InChI Key

IVMHVDNBWPGRDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C=O)O

Origin of Product

United States

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